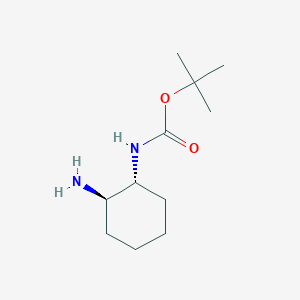
Ggbca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ggbca, also known as Gadolinium gallium oxide (Gd3Ga5O12), is a synthetic material that has gained significant attention in the scientific community due to its unique properties. Ggbca is a type of garnet crystal that has a high thermal stability, excellent mechanical properties, and a high melting point. This material is widely used in various scientific applications, including synthesis methods, scientific research, and biochemical and physiological effects.
作用機序
The mechanism of action of Ggbca is not fully understood. However, it is believed that Ggbca acts by altering the magnetic properties of the surrounding tissue, which enhances the contrast in MRI images. Ggbca is also believed to interact with certain proteins and enzymes in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
Ggbca has been shown to have minimal biochemical and physiological effects on the body. However, there have been reports of adverse reactions in some patients, including allergic reactions, nephrogenic systemic fibrosis, and gadolinium deposition disease.
実験室実験の利点と制限
Ggbca has several advantages for use in lab experiments. It has a high thermal stability, excellent mechanical properties, and a high melting point, making it ideal for use in high-temperature experiments. However, Ggbca is relatively expensive and may not be suitable for use in large-scale experiments.
将来の方向性
There are several future directions for research on Ggbca. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Ggbca in fields such as nanotechnology and biomedicine. Additionally, more research is needed to fully understand the mechanism of action of Ggbca and its potential therapeutic applications.
In conclusion, Ggbca is a synthetic material that has gained significant attention in the scientific community due to its unique properties. It has been extensively researched for its potential applications in various scientific fields, including magnetic resonance imaging and radiation detection. Although Ggbca has minimal biochemical and physiological effects on the body, there have been reports of adverse reactions in some patients. There are several future directions for research on Ggbca, including the development of new synthesis methods and the exploration of new applications in fields such as nanotechnology and biomedicine.
合成法
The synthesis of Ggbca can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The solid-state reaction method involves mixing the starting materials, such as gadolinium oxide and gallium oxide, and heating them at high temperatures to form the desired product. The sol-gel method involves the formation of a gel-like substance by hydrolyzing metal alkoxides, followed by drying and calcination to form the final product. The hydrothermal synthesis method involves the use of high-pressure and high-temperature conditions to form the desired product.
科学的研究の応用
Ggbca has been extensively researched for its potential applications in various scientific fields. One of the most significant applications of Ggbca is in the field of magnetic resonance imaging (MRI). Ggbca is used as a contrast agent in MRI to enhance the visibility of certain tissues and organs. This material has also been used in the development of high-performance scintillation detectors for radiation detection.
特性
CAS番号 |
152684-54-3 |
|---|---|
製品名 |
Ggbca |
分子式 |
C19H27N3O6S |
分子量 |
425.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H27N3O6S/c1-12-2-4-13(5-3-12)10-29-11-15(21)18(26)22(9-8-17(24)25)16(23)7-6-14(20)19(27)28/h2-5,14-15H,6-11,20-21H2,1H3,(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
InChIキー |
CBPVERYFFKJNMB-GJZGRUSLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)N(CCC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
正規SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
同義語 |
gamma-glutaminyl-S-(4-methylbenzyl)cysteinyl-beta-alanine GGBCA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




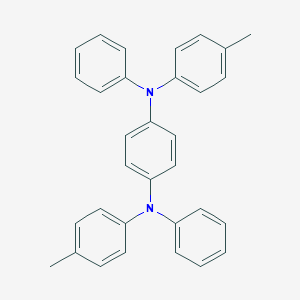

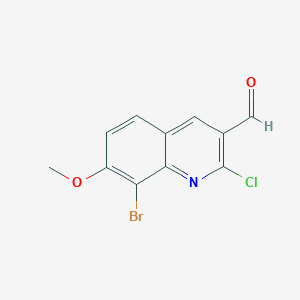

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)

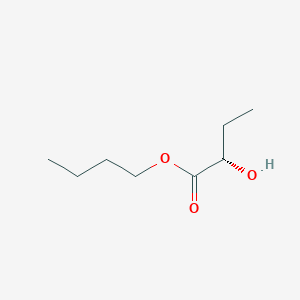

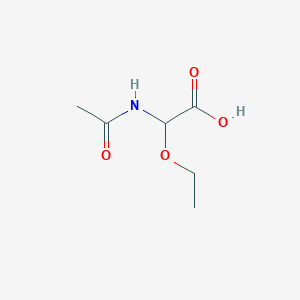

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
